

Core Mechanism of Action of DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis and, consequently, for cell proliferation.[1][3] DHODH catalyzes the fourth step in this pathway: the oxidation of dihydroorotate to orotate.[2][4]

In mammalian cells, DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane, where it links pyrimidine biosynthesis to the electron transport chain. [5][6] By inhibiting DHODH, small molecule inhibitors block the synthesis of orotate, leading to a depletion of the pyrimidine pool.[1] This nucleotide starvation results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest, and ultimately, cell death.[7][8] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo pyrimidine synthesis pathway, making DHODH an attractive therapeutic target in oncology and autoimmune diseases.[3][9]

Signaling Pathways Affected by DHODH Inhibition

The primary signaling pathway disrupted by DHODH inhibitors is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate, and a depletion of downstream products, including uridine monophosphate (UMP), which is a precursor for all other pyrimidines.[10]

Beyond the direct impact on nucleotide synthesis, DHODH inhibition has been shown to affect other signaling pathways:

Foundational & Exploratory

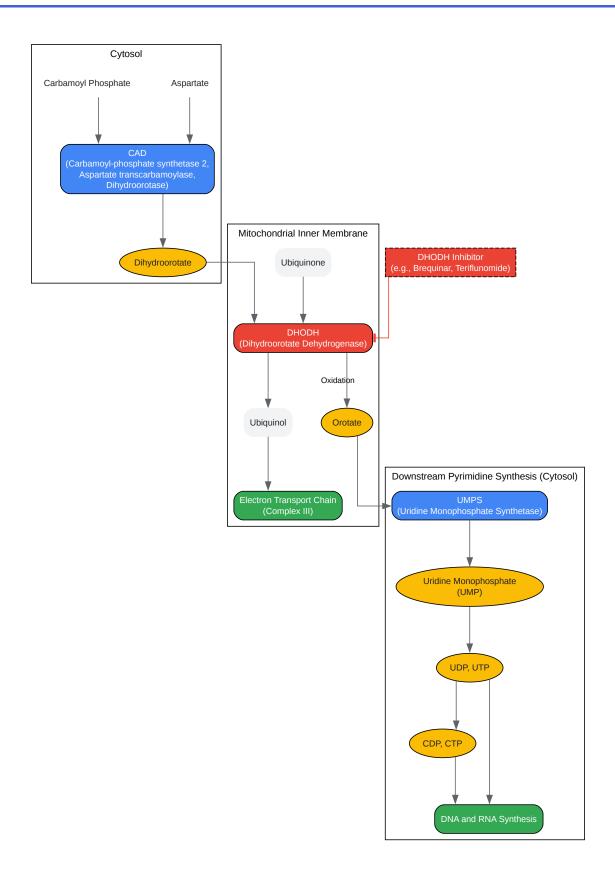




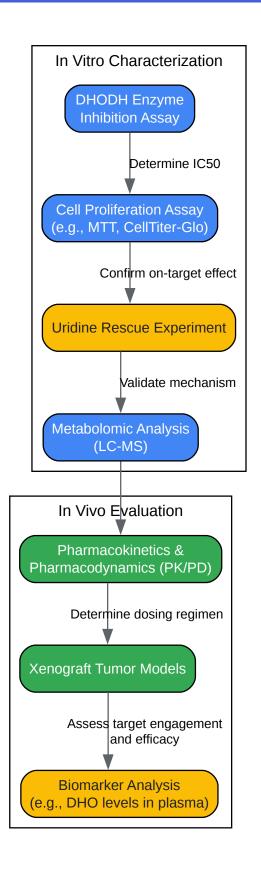
- c-Myc Downregulation: In some cancer models, DHODH inhibition has been shown to downregulate the expression of the MYC oncogene, a key driver of cell proliferation.[11]
- p53 Activation: Depletion of pyrimidines can induce a p53-dependent cell cycle arrest.[12]
- Wnt/β-catenin Signaling: Some studies suggest a potential, though less direct, link between DHODH and the Wnt/β-catenin pathway.[13]
- Innate Immune Signaling (cGAS-STING Pathway): Recent research indicates that DHODH inhibition can induce mitochondrial stress, leading to the release of mitochondrial DNA into the cytoplasm. This can activate the cGAS-STING pathway, a component of the innate immune system, which may contribute to the anti-tumor effects of these inhibitors.[14][15]

Diagram of the De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition









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• To cite this document: BenchChem. [Core Mechanism of Action of DHODH Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424865#dhodh-in-14-mechanism-of-action]

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